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Compound of Interest

Compound Name: Pentafluorophenyl chloroformate

Cat. No.: B2874653 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Pentafluorophenyl chloroformate (PFPC) is a highly reactive organofluorine compound

valued in organic synthesis for its role as a potent acylating agent. Its unique chemical

properties, driven by the strongly electron-withdrawing pentafluorophenyl group, make it an

essential reagent for the formation of active esters, carbamates, and other derivatives under

mild conditions. This guide provides an in-depth overview of the properties, reactivity,

applications, and handling of pentafluorophenyl chloroformate, tailored for professionals in

research and drug development.

Core Properties of Pentafluorophenyl Chloroformate
The fundamental properties of pentafluorophenyl chloroformate are summarized below.

While specific experimental values for properties like boiling and melting points are not readily

available in the provided search results, the key identifiers and computed properties are well-

documented.

Table 1: Physicochemical Properties of Pentafluorophenyl Chloroformate
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Property Value

IUPAC Name
(2,3,4,5,6-pentafluorophenyl)

carbonochloridate[1]

Molecular Formula C₇ClF₅O₂[1]

Molecular Weight 246.52 g/mol [1]

CAS Number 36919-02-5[1]

InChIKey PQBYMIGEEFVPNG-UHFFFAOYSA-N[1]

Physical Form Data not available in search results.

Boiling Point Data not available in search results.

Melting Point Data not available in search results.

Density Data not available in search results.

Note: For the related compound Pentafluorophenyl chlorothionoformate (CAS 135192-53-9),

the boiling point is reported as 98-102 °C at 50 mmHg and the density as 1.635 g/mL at 25 °C.

[2][3]

Chemical Reactivity and Mechanism
The reactivity of pentafluorophenyl chloroformate is dominated by the powerful electrophilic

character of its carbonyl carbon. This is a direct consequence of the electronic effects exerted

by the pentafluorophenyl (PFP) group.[4]

The five highly electronegative fluorine atoms on the aromatic ring create a strong inductive

electron-withdrawing effect. This effect significantly increases the partial positive charge on the

carbonyl carbon, making it highly susceptible to nucleophilic attack.[4] Furthermore, the

pentafluorophenoxide anion is an exceptionally stable and efficient leaving group, which

facilitates the reaction.[4]
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Electronic Influence of the Pentafluorophenyl Group
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Inductive effect enhancing reactivity.

The core reaction mechanism is a nucleophilic substitution at the carbonyl carbon. This

pathway is common for a wide range of nucleophiles, including amines, alcohols, and thiols,

and typically proceeds under mild conditions.[4] The reaction is highly regioselective, with the

attack occurring exclusively at the chloroformate's carbonyl carbon.[4]

Nucleophilic attack on the carbonyl carbon.

Applications in Research and Drug Development
Pentafluorophenyl chloroformate's high reactivity makes it a versatile tool in several key

areas of chemical and pharmaceutical research.

Active Ester Synthesis for Peptide Chemistry
PFPC is instrumental in creating activated pentafluorophenyl (PFP) esters. These esters are

relatively stable yet sufficiently reactive for efficient coupling reactions, such as the formation of

amide bonds in peptide synthesis, with minimal side products.[4]

Carbamate and Carbonate Formation
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The reaction of PFPC with primary and secondary amines is a robust and efficient method for

forming carbamates.[4] These carbamate linkages are important in drug design and for creating

protecting groups for amines. Similarly, its reaction with alcohols and phenols yields mixed

carbonates.[4]

Derivatization for Chromatographic Analysis
In analytical chemistry, PFPC serves as an excellent derivatizing agent, particularly for gas

chromatography-mass spectrometry (GC-MS) analysis.[4] Many polar compounds, such as

amino acids, phenols, and fatty alcohols, are not sufficiently volatile for direct GC analysis.

Derivatization with PFPC converts these analytes into less polar and more volatile derivatives,

which improves their chromatographic behavior and allows for better separation and detection.

[4] The presence of the highly electronegative pentafluorophenyl group enhances sensitivity in

techniques like electron capture detection (ECD).[4]
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Workflow: Derivatization for GC-MS Analysis
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Typical workflow for analyte derivatization.

Experimental Protocols
While specific, detailed protocols for pentafluorophenyl chloroformate are highly dependent

on the substrate, the following sections provide generalized methodologies for common

applications based on procedures for analogous reagents.
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General Procedure for Active Ester Formation
This procedure describes the formation of a pentafluorophenyl active ester from a carboxylic

acid, adapted from a method for isonicotinic acid.[5] This method first converts the carboxylic

acid to an acyl chloride.

Acyl Chloride Formation: The carboxylic acid is reacted with thionyl chloride (SOCl₂), often

with a catalytic amount of DMF, at room temperature to produce the corresponding acyl

chloride hydrochloride.[5]

Esterification: The acyl chloride is suspended in a suitable solvent like tetrahydrofuran (THF).

Pentafluorophenol (1.0 equivalent) is added to the suspension.[5]

Base Addition: A non-nucleophilic base, such as triethylamine (TEA, ~2.8 equivalents), is

added slowly to the stirred suspension.[5]

Reaction: The mixture is stirred at room temperature for several hours (e.g., 12 hours) to

ensure the reaction goes to completion.[5]

Work-up: The resulting mixture is filtered to remove the triethylamine hydrochloride salt. The

filtrate is concentrated under reduced pressure. The residue can then be purified, for

example, by recrystallization from a solvent like hexane.[5]

General Procedure for Carbamate Synthesis from an
Amine
This protocol outlines the general steps for reacting an amine with a chloroformate reagent to

yield a carbamate.

Dissolution: Dissolve the primary or secondary amine in a suitable aprotic solvent, such as

dichloromethane (DCM) or THF.

Base Addition: Add a non-nucleophilic base, like pyridine or triethylamine (1.0-1.2

equivalents), to the solution to act as a scavenger for the HCl byproduct.

Cooling: Cool the reaction mixture in an ice bath (0 °C).
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Reagent Addition: Slowly add pentafluorophenyl chloroformate (1.0 equivalent) to the

cooled, stirred solution.

Reaction: Allow the reaction to proceed at 0 °C for a few hours, then warm to room

temperature and stir overnight.[6]

Work-up: The reaction is typically quenched with water or a dilute aqueous acid. The organic

layer is separated, washed, dried over an agent like MgSO₄ or Na₂SO₄, and concentrated in

vacuo. The crude product can be purified by column chromatography or recrystallization.

Safety Information
Pentafluorophenyl chloroformate is a hazardous chemical and must be handled with

appropriate safety precautions in a well-ventilated fume hood.

Table 2: GHS Hazard Information for Pentafluorophenyl Chloroformate[1]

Hazard Code Description

H227 Combustible liquid

H302 Harmful if swallowed

H312 Harmful in contact with skin

H314 Causes severe skin burns and eye damage

H332 Harmful if inhaled

Due to its reactivity, it is sensitive to moisture and should be stored under an inert atmosphere.

Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and

a lab coat, is mandatory when handling this reagent.

Conclusion
Pentafluorophenyl chloroformate is a powerful and versatile reagent in modern organic

synthesis. Its high electrophilicity, conferred by the pentafluorophenyl group, allows for efficient

and clean reactions with a wide array of nucleophiles under mild conditions. For professionals

in drug discovery and chemical research, a thorough understanding of its properties and
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reactivity is key to leveraging its potential in the synthesis of peptides, carbamate-containing

molecules, and for the analytical derivatization of complex polar compounds. Proper handling

and safety precautions are essential when working with this reactive compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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